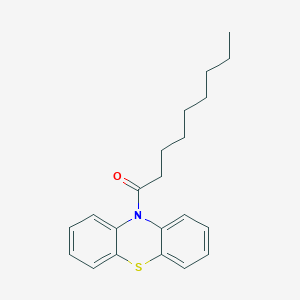

1-Phenothiazin-10-ylnonan-1-one

描述

Structure

3D Structure

属性

CAS 编号 |

5442-97-7 |

|---|---|

分子式 |

C21H25NOS |

分子量 |

339.5 g/mol |

IUPAC 名称 |

1-phenothiazin-10-ylnonan-1-one |

InChI |

InChI=1S/C21H25NOS/c1-2-3-4-5-6-7-16-21(23)22-17-12-8-10-14-19(17)24-20-15-11-9-13-18(20)22/h8-15H,2-7,16H2,1H3 |

InChI 键 |

GPGRELSHWAIUBG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

规范 SMILES |

CCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

其他CAS编号 |

5442-97-7 |

产品来源 |

United States |

Synthetic Strategies and Chemical Transformations of 1 Phenothiazin 10 Ylnonan 1 One

Retrosynthetic Analysis and Key Disconnection Points for 1-Phenothiazin-10-ylnonan-1-one

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical disconnection point is the amide bond at the N-10 position. This bond can be retrosynthetically cleaved, leading to two simpler starting materials: the phenothiazine (B1677639) nucleus and a nonanoyl derivative, such as nonanoyl chloride.

This primary disconnection simplifies the synthetic challenge into two main objectives: the formation of the tricyclic phenothiazine core and the subsequent acylation of its secondary amine. The phenothiazine moiety itself can be further disconnected, often through a consideration of the carbon-sulfur and carbon-nitrogen bonds that form the central ring.

Methodologies for the Construction of the Phenothiazine Nucleus and its Precursors

The phenothiazine core is a well-established heterocyclic system, and several methods have been developed for its synthesis. A classical and historically significant method is the Bernthsen synthesis, which involves the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org This reaction is typically carried out at high temperatures, sometimes with a catalyst like iodine, to facilitate the cyclization. wikipedia.orgslideshare.net

More contemporary and often higher-yielding methods rely on the cyclization of 2-substituted diphenyl sulfides. wikipedia.org For instance, the cyclization of a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide in the presence of a basic condensing agent can lead to the formation of the phenothiazine ring system. google.com Another approach involves the thionation of a 3-substituted-diphenylamine, although this can sometimes result in a mixture of isomers that are challenging to separate. google.com

The synthesis of substituted phenothiazines often starts with appropriately substituted precursors. For example, the reaction of 2-aminobenzenethiol with derivatives of 2-chloro-1-nitrobenzene, followed by acetylation and a Smiles rearrangement, is a widely used technique for preparing 2-substituted phenothiazines. nih.gov

Detailed Synthetic Routes and Reaction Mechanisms for the N-Acylation of Phenothiazine

The introduction of the nonanoyl group at the N-10 position of the phenothiazine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through an N-acylation reaction.

Selection of Acylating Agents and Reaction Conditions

The most common acylating agent for this transformation is nonanoyl chloride, the acid chloride derivative of nonanoic acid. Other activated forms of nonanoic acid, such as its anhydride, can also be employed. The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.netnih.gov

The presence of a base is often required to neutralize the hydrochloric acid byproduct formed during the reaction with an acyl chloride. Common bases include tertiary amines like triethylamine (B128534) or pyridine. In some procedures, the reaction can be conducted under reflux to ensure completion. researchgate.netnih.gov

A proof-of-principle study demonstrated the feasibility of a continuous-flow synthesis for a similar phenothiazine derivative. researchgate.net In this setup, a solution of phenothiazine in DMF was mixed with a solution of an acyl chloride (3-chloropropionyl chloride in this case) in DMF and pumped through a heated coil reactor, resulting in a high conversion to the N-acylated product. researchgate.net

Optimization of Reaction Yields and Purity Profiles

To optimize the yield and purity of this compound, several factors must be considered. The purity of the starting phenothiazine is critical, as impurities can lead to side reactions and complicate the purification of the final product. The choice of solvent can also influence the reaction rate and solubility of the reactants and products.

The stoichiometry of the reactants is another important parameter. Using a slight excess of the acylating agent can help drive the reaction to completion, but a large excess can lead to the formation of byproducts and make purification more difficult. The reaction temperature and time are also key variables that need to be optimized to maximize the yield while minimizing degradation or side reactions.

Catalytic Approaches in N-Acylation Reactions

While the N-acylation of phenothiazine can proceed without a catalyst, certain catalytic approaches can enhance the reaction rate and efficiency. For instance, the use of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can accelerate the acylation, particularly when using less reactive acylating agents like anhydrides.

Purification Techniques and Isolation Strategies for this compound in Laboratory Scale

Following the N-acylation reaction, the crude product mixture will contain the desired this compound, unreacted starting materials, the hydrochloride salt of the base, and potentially some byproducts. A typical workup procedure involves quenching the reaction, followed by an extractive workup to remove water-soluble components.

The primary method for purifying the crude product is column chromatography. nih.gov The choice of the stationary phase (typically silica (B1680970) gel) and the eluent system is crucial for achieving good separation. A gradient of solvents, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) or chloroform, is commonly used to elute the components from the column. google.com

After column chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure. The resulting solid may be further purified by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline product with high purity. The purity of the final compound is typically assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Green Chemistry Principles and Sustainable Synthesis Considerations for Phenothiazine Derivatives

The application of green chemistry principles to the synthesis of phenothiazine derivatives is crucial for minimizing environmental impact and improving the sustainability of chemical processes.

Several strategies can be employed to make the synthesis of compounds like this compound more environmentally friendly:

Use of Greener Solvents: Replacing hazardous solvents like benzene (B151609) with greener alternatives such as anisole (B1667542) or performing reactions in solvent-free conditions can significantly reduce the environmental footprint.

Catalytic Methods: Employing catalytic methods instead of stoichiometric reagents can improve atom economy and reduce waste. For instance, the use of solid acid catalysts for acylation reactions can offer advantages in terms of reusability and ease of separation.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. It can significantly reduce reaction times and energy consumption for reactions such as the synthesis and hydrolysis of amides. cem.comnih.gov For example, a microwave-assisted direct synthesis of amides from carboxylic acids and amines using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) under solvent-free conditions has been reported. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. One-pot and multicomponent reactions are effective strategies for improving atom economy. byjus.com

Safer Reagents: Whenever possible, hazardous reagents should be replaced with safer alternatives. For the reduction of amides, while LiAlH₄ is effective, research is ongoing into developing safer and more environmentally benign reducing agents. wordpress.comacsgcipr.org

A comparison of traditional versus greener approaches for key transformations is presented in the table below.

| Transformation | Traditional Method | Greener Alternative | Green Chemistry Principle Addressed |

| N-Acylation | Use of stoichiometric base and hazardous solvents (e.g., benzene). | Solvent-free conditions or use of greener solvents (e.g., anisole), use of reusable solid acid catalysts. | Safer solvents, catalysis, waste prevention. |

| Amide Reduction | Use of excess LiAlH₄ with a complex work-up. | Catalytic hydrogenation, hydrosilylation with safer silanes. | Safer reagents, atom economy, catalysis. |

| Amide Hydrolysis | Strong acid or base with prolonged heating. | Microwave-assisted hydrolysis, use of solid catalysts like Nb₂O₅. rsc.org | Energy efficiency, catalysis. |

Advanced Structural Characterization and Conformational Analysis in Research Settings

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The precise determination of the molecular structure of 1-Phenothiazin-10-ylnonan-1-one relies on a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of chemical bonds.

¹H NMR: The proton NMR spectrum would be characterized by distinct regions. The aromatic protons on the phenothiazine (B1677639) rings would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution and coupling relationships. The long nonanoyl chain would exhibit a series of overlapping multiplets in the upfield region. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) would be expected around 2.5-2.8 ppm, while the terminal methyl group (CH₃) would be the most shielded, appearing around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the ketone is the most deshielded, with a characteristic chemical shift in the range of 170-175 ppm. The aromatic carbons would generate a series of signals between 115 and 145 ppm. The carbons of the aliphatic nonanoyl chain would be found in the upfield region of the spectrum.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This would reveal the proton-proton coupling network within the phenothiazine rings and along the nonanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which is valuable for determining the preferred conformation of the acyl chain relative to the phenothiazine core.

Solid-State NMR: Solid-state NMR could provide information on the molecule's structure and dynamics in the solid phase, offering insights into packing effects and the presence of different polymorphs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on general principles and data for related compounds)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | 115 - 145 |

| α-CH₂ (to C=O) | 2.5 - 2.8 | 35 - 40 |

| β-CH₂ | 1.6 - 1.8 | 25 - 30 |

| Internal CH₂ | 1.2 - 1.4 | 28 - 32 |

| Terminal CH₃ | ~0.9 | ~14 |

Comprehensive Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₂₁H₂₅NOS, giving it a molecular weight of 339.5 g/mol .

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to undergo characteristic fragmentation. The primary fragmentation pathways would likely involve the acyl chain and the phenothiazine nucleus.

α-Cleavage: A common fragmentation for ketones is cleavage at the bond alpha to the carbonyl group. This could lead to the formation of a stable acylium ion.

McLafferty Rearrangement: For a long-chain ketone like this, a McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the N-C Bond: Fragmentation may also occur at the bond between the nitrogen of the phenothiazine ring and the carbonyl carbon, leading to the formation of a phenothiazine radical cation or a related ion.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments with high precision, which serves to confirm the elemental composition of the molecule and its fragments.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Identity |

|---|---|

| 339 | [M]⁺ (Molecular Ion) |

| 199 | [Phenothiazine]⁺ |

| 198 | [Phenothiazine-H]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, expected in the region of 1680-1700 cm⁻¹. Other key absorptions would include:

C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹).

C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.

C-N and C-S stretching vibrations associated with the phenothiazine core.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations often give rise to strong Raman signals. The study of phenothiazine itself has shown characteristic Raman bands that can be used as a reference. The symmetry of the molecule influences the Raman activity of certain modes, and changes upon N-acylation can be observed.

Table 3: Principal Vibrational Bands for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | IR | 1680 - 1700 (Strong) |

| Aromatic C-H | IR | > 3000 |

| Aliphatic C-H | IR | < 3000 |

| Aromatic C=C | IR/Raman | 1450 - 1600 |

| C-N Stretch | IR | 1250 - 1350 |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. For a compound like this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles.

Based on studies of related N-acylphenothiazines, the phenothiazine nucleus is not planar but adopts a characteristic "butterfly" conformation, with the benzene (B151609) rings folded along the N-S axis. The degree of this folding, known as the dihedral angle, is influenced by the nature of the substituent on the nitrogen atom. The crystal structure would reveal how the long nonanoyl chain packs within the crystal lattice and would identify any significant intermolecular interactions, such as van der Waals forces or C-H···π interactions, that stabilize the crystal structure.

Conformational Dynamics and Preferred Orientations of the N-Acyl Chain in this compound

The rotation around the N-C(O) bond is a key conformational feature. Due to the partial double bond character resulting from the delocalization of the nitrogen lone pair into the carbonyl group, rotation around this bond is restricted. This can lead to the existence of different rotational isomers (rotamers). The preferred conformation is likely one that minimizes steric hindrance between the carbonyl oxygen and the protons of the phenothiazine rings. Computational modeling using techniques like Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformers and to predict the most stable orientations of the acyl chain.

Chiroptical Properties and Stereochemical Considerations in Phenothiazine Derivatives

The parent this compound molecule is achiral. However, the non-planar, folded nature of the phenothiazine ring system means that certain substitution patterns can lead to chirality. If the two benzene rings of the phenothiazine core are differently substituted, the molecule can become chiral due to the stable, folded conformation.

While this compound itself does not have a stereocenter, the study of its potential to interact with chiral environments is relevant. Chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential for investigating the interactions of this molecule with chiral entities or for studying any chiral derivatives.

Computational Chemistry and Theoretical Modeling of 1 Phenothiazin 10 Ylnonan 1 One

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

The flexibility of the nonan-1-one side chain in 1-Phenothiazin-10-ylnonan-1-one means it can adopt numerous conformations. Molecular mechanics and dynamics simulations are the preferred tools for exploring this vast conformational landscape.

Energy minimization techniques are used to find the most stable three-dimensional structure of the molecule, its lowest energy conformation. For a molecule with a flexible chain, multiple local energy minima may exist. Therefore, various conformational sampling methods, such as systematic or stochastic searches, are employed to identify the different low-energy conformations. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account temperature and solvent effects. nih.govnih.gov For this compound, an MD simulation would place the molecule in a simulated box of solvent (e.g., water) and track the movements of all atoms over a period of nanoseconds. This allows for the study of how the solvent influences the molecule's conformation and how the flexible tail interacts with the surrounding environment. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the compactness of the molecule. nih.gov

In Silico Approaches to Molecular Recognition and Binding Mode Prediction

A significant application of computational modeling for phenothiazine (B1677639) derivatives is in predicting their interactions with biological targets, a process central to drug discovery.

In silico techniques like molecular docking are used to predict the preferred binding orientation of a ligand (in this case, this compound) to a target protein. nih.govnih.govacs.org This method involves computationally placing the molecule into the binding site of a receptor and scoring the different poses based on their steric and electrostatic complementarity. For phenothiazine derivatives, targets of interest have included acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease research. nih.govnih.govacs.org

Comparative Molecular Field Analysis (CoMFA) is another 3D-QSAR (Quantitative Structure-Activity Relationship) technique that can be applied. CoMFA models correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields. acs.org Such models have been successfully used for phenothiazines to understand the structural features that contribute to their activity as multidrug resistance modifiers. acs.org For this compound, these approaches could provide valuable predictions of its potential biological activities and guide the design of future derivatives with enhanced properties.

Molecular Docking Studies with Model Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

A computational study on phenothiazine derivatives as AChE inhibitors revealed that the tricyclic core of the phenothiazine molecule establishes crucial hydrophobic interactions within the enzyme's active site. nih.gov In a model scenario, This compound would be docked into the active site of a target like human AChE (PDB ID: 4EY7). The phenothiazine nucleus would likely position itself deep within the active site gorge, engaging in π-π stacking and hydrophobic interactions with key aromatic residues such as Tryptophan (Trp84) and Phenylalanine (Phe330). researchgate.net

The distinguishing feature of this molecule is its long N-10 acyl chain. The nine-carbon nonanoyl group introduces significant hydrophobicity and flexibility. This chain would be expected to extend along the hydrophobic gorge of the AChE active site, forming extensive van der Waals interactions with surrounding non-polar amino acid residues. Furthermore, the carbonyl oxygen of the nonanone moiety can act as a hydrogen bond acceptor, potentially forming a key hydrogen bond with a donor residue in the active site, such as a backbone NH group or a hydroxyl group from a Serine or Tyrosine residue, thereby anchoring the ligand within the binding pocket. nih.gov

Table 1: Theoretical Molecular Docking Interactions of this compound with a Model Target (Human AChE)

| Interacting Ligand Moiety | Potential Interacting Residues (AChE) | Type of Interaction |

| Phenothiazine Tricyclic Core | Trp84, Phe330, Tyr121 | π-π Stacking, Hydrophobic |

| Nonanoyl Carbonyl Oxygen | Ser122, Gly118 (Backbone NH) | Hydrogen Bond |

| Nonanoyl Alkyl Chain | Tyr334, Phe290, Phe331 | Hydrophobic, Van der Waals |

Pharmacophore Modeling and Ligand-Based Virtual Screening (Theoretical Frameworks)

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The theoretical framework for developing a pharmacophore model for compounds like This compound involves several steps: lkdkbanmerucollege.ac.in

Dataset Assembly : A collection of phenothiazine derivatives with known biological activities (e.g., antipsychotic activity) against a specific target is compiled. This set should include both highly active and inactive molecules to discern essential features. lkdkbanmerucollege.ac.in

Conformational Analysis : The 3D structures of these molecules are generated and their conformational spaces are explored to identify low-energy, biologically relevant shapes.

Feature Identification : Common chemical features are identified across the active molecules. For phenothiazines, these typically include aromatic rings, a hydrophobic region, and hydrogen bond acceptors or donors. primescholars.com

Pharmacophore Hypothesis Generation : A 3D model is constructed that spatially arranges these key features. For a phenothiazine-based antipsychotic, a model might include two aromatic rings from the core, a hydrophobic feature representing the alkyl chain, and a hydrogen bond acceptor feature. primescholars.com

Validation : The model is tested for its ability to distinguish active from inactive compounds in a known dataset.

Once a validated pharmacophore model is established, it can be used as a 3D query in a Ligand-Based Virtual Screening campaign. nih.gov In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophoric features of the hypothesis. This allows for the rapid identification of novel, structurally diverse compounds that have a high probability of being active at the target of interest, which can then be prioritized for experimental testing.

Table 2: Hypothetical Pharmacophore Model Features for a Phenothiazine Derivative

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Binding |

| Aromatic Ring 1 | Benzene (B151609) ring of phenothiazine | π-π stacking with aromatic residues |

| Aromatic Ring 2 | Second benzene ring of phenothiazine | π-π stacking with aromatic residues |

| Hydrophobic Center | Nonanoyl alkyl chain | Van der Waals interactions |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the ketone | Forms H-bond with donor on receptor |

QSAR and QSPR Methodologies Applied to Phenothiazine Analogues (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). iupac.orgresearchgate.net These models are built on the principle that the structure of a molecule dictates its activity and properties. nih.gov

The theoretical basis for applying these methodologies to phenothiazine analogues involves the following steps:

Data Collection : A dataset of phenothiazine analogues is gathered, along with their measured biological activities (e.g., IC₅₀ values for anticancer activity) or physicochemical properties (e.g., boiling point, solubility). nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These numerical values represent different aspects of the molecule's structure and can be categorized as:

Constitutional (1D) : Molecular weight, atom counts.

Topological (2D) : Indices that describe atomic connectivity, such as the Randić index or Zagreb indices. bohrium.com

Geometric (3D) : Descriptors related to the 3D structure, such as molecular surface area and volume.

Quantum-Chemical : Properties derived from molecular orbital calculations, such as HOMO/LUMO energies, atomic charges, and dipole moment. nih.gov

Model Development : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that links a selection of the most relevant descriptors to the activity or property of interest. nih.gov The goal is to create a model that is not only descriptive but also predictive.

Validation : The predictive power of the QSAR/QSPR model is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model-building process). researchgate.net

For phenothiazine analogues, QSAR studies have shown that descriptors related to lipophilicity (logP), electronic properties (atomic charges on the nitrogen and sulfur atoms), and steric bulk are often crucial for their biological activity. nih.gov A QSPR model for This compound could, for instance, predict properties like its boiling point or enthalpy of vaporization by correlating them with descriptors like molecular weight and surface tension across a series of similar heterocyclic compounds. iupac.orgbohrium.com

Table 3: Common Descriptors in QSAR/QSPR Studies of Phenothiazine Analogues

| Descriptor Type | Example Descriptor | Property Represented | Potential Influence on Activity/Property |

| Electronic | Charge on Nitrogen Atom | Electron density, basicity | Modulates receptor interactions, H-bonding |

| Hydrophobic | LogP (Octanol-Water Partition) | Lipophilicity | Governs membrane permeability, hydrophobic binding |

| Steric/Topological | Molecular Volume | Size and shape of the molecule | Influences fit within a binding site |

| Quantum-Chemical | HOMO Energy | Electron-donating ability | Relates to reactivity and charge-transfer interactions |

Mechanistic Investigations of Molecular and Cellular Interactions in Vitro Studies

Biochemical Modulation Studies in Cell-Free Systems

Initial research into the bioactivity of 1-Phenothiazin-10-ylnonan-1-one has centered on its direct interactions with purified proteins in cell-free environments. These studies are fundamental to understanding its intrinsic properties as a potential therapeutic agent.

Enzyme Kinetic Analysis and Inhibition Mechanisms with Purified Proteins

Currently, specific enzyme kinetic analyses for this compound are not extensively documented in publicly available literature. While the broader class of phenothiazines is known to interact with various enzymes, detailed studies quantifying the inhibitory constants (K_i) or the half-maximal inhibitory concentration (IC50) of this specific compound against purified enzymes are yet to be published. Future research will need to focus on screening this compound against a panel of relevant enzymes to determine its selectivity and potency, as well as to elucidate its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Assays and Ligand-Target Interaction Characterization

The phenothiazine (B1677639) scaffold is a well-established pharmacophore for dopamine (B1211576) receptor antagonists. Preliminary investigations suggest that this compound may also interact with these receptors. However, comprehensive receptor binding assays to determine its affinity (K_d) and selectivity for various dopamine receptor subtypes (D1, D2, etc.), as well as other potential G-protein coupled receptors, are needed. Such studies would provide critical insights into its potential pharmacological profile.

Cellular Perturbations in Established In Vitro Cell Lines

To understand the biological effects of this compound in a more complex biological context, researchers have turned to in vitro studies using established cell lines. These experiments provide a window into how the compound affects cellular processes.

Assessment of Cellular Uptake and Intracellular Distribution Mechanisms

The cellular permeability and subsequent intracellular localization of this compound are critical determinants of its biological activity. The lipophilic nature of the phenothiazine ring and the alkyl chain suggests that the compound may readily cross cellular membranes. However, detailed studies employing techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification are required to definitively map its distribution within the cell and to understand the mechanisms governing its uptake (e.g., passive diffusion, active transport).

Examination of Impact on Specific Cellular Pathways (e.g., Signal Transduction, Metabolic Fluxes)

Given the potential for this compound to interact with dopamine receptors, a primary area of investigation is its impact on downstream signal transduction pathways. Modulation of these receptors would likely affect cyclic AMP (cAMP) levels and the activation of protein kinases such as PKA and PKC. Future research should aim to quantify these effects and explore other potential signaling cascades that may be perturbed by the compound. Furthermore, its influence on cellular metabolic fluxes remains an unexplored but important area of inquiry.

Biophysical Studies of Membrane Interactions and Permeability

The interaction of phenothiazine derivatives with biological membranes is a critical determinant of their bioavailability and mechanistic action. The lipophilic nature of the phenothiazine ring system, coupled with the chemical characteristics of the side chain at the 10-position, governs the extent and nature of this interaction. For this compound, its long alkyl chain suggests a significant interaction with the lipid bilayer.

Interactions with Model Lipid Bilayers and Artificial Membrane Systems

While direct experimental data on the interaction of this compound with model lipid bilayers is not extensively available in the public domain, the behavior of other phenothiazine derivatives allows for well-founded postulations. Studies on various phenothiazines have demonstrated their ability to intercalate into the lipid bilayer, thereby altering membrane fluidity, permeability, and stability.

The phenothiazine moiety itself, being a tricyclic system, has a characteristic butterfly conformation. nih.gov The degree of folding in this structure can be influenced by the substituent at the N-10 position. nih.gov For this compound, the long, flexible nonan-1-one chain is expected to play a significant role in its membrane interactions. It is hypothesized that the phenothiazine ring would anchor the molecule at the membrane interface, while the hydrophobic nonan chain would penetrate deep into the lipid core of the bilayer. This deep insertion would likely lead to a significant disruption of the local lipid packing, potentially increasing membrane fluidity in its vicinity.

The presence of the ketone group on the alkyl chain introduces a polar region, which may influence the orientation of the chain within the bilayer. This could lead to a "snorkeling" effect, where the polar ketone group resides closer to the polar head group region of the lipids, while the rest of the alkyl chain is buried within the hydrophobic core.

Table 1: Postulated Interactions of this compound with Model Lipid Bilayers

| Interaction Parameter | Postulated Effect of this compound | Rationale |

| Membrane Fluidity | Increase | The insertion of the bulky phenothiazine ring and the flexible nonan chain into the lipid bilayer is expected to disrupt the ordered packing of the lipid acyl chains, thereby increasing membrane fluidity. |

| Bilayer Thickness | Localized Changes | The deep penetration of the nonan chain could cause a localized increase in bilayer thickness, while the anchoring of the phenothiazine head group might induce thinning in its immediate vicinity. |

| Lipid Phase Transition | Broadening and shifting to lower temperatures | By disrupting the cooperative melting of the lipid acyl chains, the compound would likely broaden the phase transition profile and lower the temperature at which the transition from a gel to a liquid-crystalline phase occurs. |

| Membrane Permeability | Increase | The disruption of the lipid packing and the increase in membrane fluidity would likely create transient pores and defects in the bilayer, leading to an increase in the passive permeability of small molecules and ions. |

Structure-Mechanism Relationships in Phenothiazine Chemistry Based on In Vitro Data

The in vitro evaluation of phenothiazine derivatives has provided valuable insights into their structure-activity relationships (SAR). nih.gov For membrane interactions, two key structural features are paramount: the nature of the substituent at the 2-position of the phenothiazine ring and the characteristics of the side chain at the 10-position.

In the case of this compound, the absence of a substituent at the 2-position differentiates it from many clinically used phenothiazines. This may influence its electronic properties and, consequently, its interactions with the membrane interface.

The most significant structural determinant for the membrane interactions of this compound is the 10-ylnonan-1-one side chain. The length and lipophilicity of this chain are directly correlated with the extent of membrane partitioning. Longer alkyl chains generally lead to deeper insertion into the bilayer and a greater perturbation of membrane structure and function.

The ketone functionality within the side chain adds a point of polarity, which can influence the molecule's orientation and interactions within the membrane. This is in contrast to simple alkyl or aminoalkyl side chains found in other phenothiazines.

Table 2: Structure-Mechanism Relationships for Membrane Interactions of Phenothiazine Derivatives

| Structural Feature | Influence on Membrane Interaction Mechanism | Example from a Related Compound |

| 2-Position Substituent | Modulates the electronic properties of the phenothiazine ring, which can affect its interaction with the polar head groups of lipids. Trifluoromethyl or chlorine substituents can enhance potency in some biological activities. nih.gov | The greater potency of trifluoromethyl-substituted phenothiazines compared to chlorinated ones is partly attributed to favorable Van der Waal's interactions. nih.gov |

| 10-Position Side Chain Length | Determines the depth of penetration into the lipid bilayer and the degree of membrane disruption. Longer chains lead to greater lipophilicity and membrane partitioning. | While specific data for the nonan-1-one chain is scarce, studies with other long-chain derivatives show increased membrane fluidity. |

| 10-Position Side Chain Functionality | The presence of polar groups (e.g., ketone, amine, hydroxyl) influences the orientation of the molecule within the membrane and can provide specific interaction points with lipid head groups or membrane proteins. | The presence of a piperazine (B1678402) or hydroxyethylpiperazine side chain can enhance the activity of phenothiazines. nih.gov |

| Phenothiazine Ring Conformation | The "butterfly" angle of the phenothiazine ring system affects how the molecule packs within the lipid bilayer. This angle can be influenced by the steric bulk of the 10-position side chain. nih.gov | In 1-(10H-phenothiazin-10-yl)ethanone, the acetyl group influences the butterfly angle of the phenothiazine moiety. nih.gov |

Synthesis and Academic Evaluation of Analogues and Derivatives of 1 Phenothiazin 10 Ylnonan 1 One

Design Principles for Structural Diversification of the Phenothiazine (B1677639) Moiety

The design of new phenothiazine derivatives is a meticulous process, guided by established structure-activity relationships (SAR) and computational modeling. The goal is to create molecules with improved biological profiles by strategically altering the phenothiazine core. rsc.org

Rational Design of Substituent Effects on the Phenothiazine Core

The substitution pattern on the phenothiazine nucleus is a critical determinant of a compound's activity. Electron-withdrawing groups at the C-2 position, such as chlorine or trifluoromethyl, are known to enhance the antipsychotic activity of phenothiazine derivatives. nih.govyoutube.com This is attributed to favorable van der Waals interactions between the substituent and the side chain, which can promote a conformation that mimics dopamine (B1211576). nih.govjohnshopkins.edu The order of intensified antipsychotic activity based on the substituent at the C-2 position is generally observed as -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl

Conversely, substitutions at the 1 and 4 positions of the phenothiazine nucleus tend to reduce antipsychotic activity. youtube.com The nature of the substituent also influences other biological activities. For instance, the presence of an ether group (-OCH3), a carbonyl group (-COCH3, -COC2H5), or a sulfinyl/sulfonyl group at the C-2 position has been shown to significantly increase the anti-multidrug resistance (MDR) activity of phenothiazine analogues. if-pan.krakow.pl

Computational methods, such as in silico design and molecular modeling, are increasingly employed to predict the effects of various substituents on the light absorption properties and photochemical reactivity of new phenothiazine derivatives, particularly for applications like visible light photoinitiators. rsc.org

Bioisosteric Replacement Strategies at Key Positions

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to optimize lead compounds. cambridgemedchemconsulting.comnumberanalytics.com In the context of phenothiazine derivatives, this approach can be used to improve pharmacokinetic properties, enhance potency, and reduce toxicity. numberanalytics.com

A common bioisosteric replacement involves substituting a phenyl ring with various heteroaromatic rings like pyridyl, thiophene, furan, thiazole, or pyrazole (B372694). cambridgemedchemconsulting.com This can alter the molecule's polarity, solubility, and metabolic stability. cambridgemedchemconsulting.com For example, replacing a phenyl group with a pyridyl ring can improve the lipophilicity profile and potentially reduce inhibition of cytochrome P450 enzymes. cambridgemedchemconsulting.com

Another strategy is the replacement of hydrogen with fluorine to modulate metabolism or pKa, as the C-F bond is highly resistant to metabolic cleavage. cambridgemedchemconsulting.com The trifluoromethyl group has also been explored as a bioisostere for the tert-butyl group, leading to decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com

The replacement of a hydroxyl group with a 4-methyl group has been studied in benzothiazine derivatives, a class of compounds structurally related to phenothiazines, demonstrating the utility of this strategy in modifying biological properties. researchgate.net These bioisosteric replacements are guided by the principle of creating new molecules with similar or improved biological activities compared to the parent compound. cambridgemedchemconsulting.com

Systematic Modification of the N-Acyl Chain for Structure-Activity Relationship Exploration

The N-acyl chain of 1-phenothiazin-10-ylnonan-1-one is a prime target for systematic modification to explore structure-activity relationships (SAR). Alterations to this chain can significantly impact the compound's biological profile.

Variation in Alkyl Chain Length, Branching, and Saturation

The length of the alkyl chain connecting the phenothiazine nitrogen to a terminal group is a crucial factor for biological activity. For many phenothiazine derivatives, a three-carbon chain (propyl linker) is optimal for antipsychotic potency. youtube.comif-pan.krakow.pl Shortening this chain can alter receptor affinity. if-pan.krakow.pl

Studies on various phenothiazine derivatives have shown that increasing the length of a linker chain can have differential effects on cytotoxicity depending on other substituents on the phenothiazine core. nih.gov Branching of the alkyl chain, for instance with a small methyl group at the β-position, has been found to decrease antipsychotic potency while enhancing antihistaminic activity. youtube.com The introduction of unsaturation or large, polar groups like phenyl or hydroxyl on the side chain generally leads to a loss of tranquilizing activity. youtube.com

Introduction of Heteroatoms and Functional Groups within the Alkyl Chain

The incorporation of heteroatoms and functional groups within the N-acyl chain provides another avenue for structural diversification and SAR exploration. For instance, the type of terminal amine in the side chain is important, with primary amines and unsubstituted piperazines showing high potency for protein kinase C inhibition. nih.gov Piperazine (B1678402) side chains are generally associated with the greatest potency and pharmacological selectivity among phenothiazine antipsychotics. youtube.com

Furthermore, the introduction of a hydroxyl group into the side chain, as seen in hydroxyethylpiperazines, can increase potency compared to unsubstituted piperazine side chains. nih.govjohnshopkins.edu The synthesis of novel phenothiazine derivatives often involves reacting acyl chlorides with various alkylamines, leading to a diverse array of side chains for biological evaluation. nih.govacs.org

Comparative Theoretical and Mechanistic Studies of this compound Analogues

Theoretical and mechanistic studies provide valuable insights into the structure-activity relationships of this compound analogues. These studies often employ computational methods to understand the conformational preferences and electronic properties that govern their biological activity.

Molecular modeling studies have shown that the side-chain conformation of active phenothiazine drugs is crucial. nih.govnih.gov For antipsychotic activity, a conformation that mimics dopamine is thought to be important, which can be promoted by favorable interactions between the side chain and substituents on the phenothiazine ring. nih.govjohnshopkins.edu Quantum mechanics and molecular mechanics calculations have indicated that in a vacuum, the lowest energy conformation for both active drugs and their inactive sulfoxide (B87167) metabolites involves the side chain folding over the ring structure. nih.gov

The electronic properties of the phenothiazine core and its analogues are also a key area of investigation. The introduction of different substituents can alter the electrostatic potential around the ring system. For example, the sulfoxidation of phenothiazines, which leads to a loss of biological activity, results in a stronger negative electrostatic potential around the ring system. This may weaken the interaction with dopamine receptors. nih.gov

In the context of materials science, theoretical studies have explored the electronic properties of phenothiazine derivatives for applications in organic photovoltaics. acs.org These studies calculate properties like frontier molecular orbital energies (HOMO and LUMO) to predict their suitability as donor materials in solar cells. acs.org For instance, density functional theory (DFT) calculations have been used to analyze the geometries and electronic structures of new phenothiazine-based dyes for dye-sensitized solar cells. acs.org These theoretical investigations complement experimental findings and guide the rational design of new analogues with desired properties.

Combinatorial Synthesis and High-Throughput Screening Methodologies for Phenothiazine Libraries (In Vitro Focus)

The discovery and optimization of novel therapeutic agents based on the phenothiazine scaffold have been significantly accelerated by the integration of combinatorial synthesis and high-throughput screening (HTS). These strategies allow for the rapid generation of large, structurally diverse libraries of phenothiazine analogues and their subsequent evaluation in vitro to identify promising lead compounds. This approach systematically explores the structure-activity relationships (SAR) that govern the biological effects of this class of compounds.

Combinatorial chemistry enables the parallel synthesis of a multitude of distinct but structurally related molecules, starting from a common core structure. For phenothiazine libraries, the central tricyclic ring system serves as the scaffold. Diversity is introduced by systematically varying the substituents at key positions, most commonly at the N-10 position of the phenothiazine ring and on the aromatic rings. The "scaffold decoration" approach is a widely used strategy where the core phenothiazine structure is reacted with a diverse set of building blocks. enamine.net This process often involves a suite of validated chemical reactions that can be performed in parallel, such as amidation, alkylation, reductive amination, and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). enamine.net For instance, a library of novel phenothiazine-10-carboxamides can be efficiently synthesized by reacting various 10-acyl chlorides of phenothiazine with a collection of different amines. acs.org This modular approach allows for the creation of libraries containing thousands of unique compounds. nih.gov

Once a library of phenothiazine derivatives is synthesized, high-throughput screening (HTS) is employed for rapid in vitro biological evaluation. This process utilizes automated, miniaturized assays to test the entire library against specific biological targets simultaneously. The nature of the in vitro assays is dictated by the desired therapeutic application.

Several HTS methodologies have been applied to phenothiazine libraries:

Antimicrobial Activity Screening: Libraries are screened against panels of pathogenic bacteria, including both aerobic and anaerobic species, to determine their minimum inhibitory concentrations (MICs). nih.gov This allows for the identification of derivatives with potent antibacterial effects and helps to establish SAR for antimicrobial activity. nih.gov

Cytotoxicity and Anticancer Screening: Phenothiazine analogues are tested against various cancer cell lines to assess their cytotoxic potential. For example, libraries have been screened against liver cancer cell lines such as Hep3B and SkHep1 to identify compounds with significant anticancer activity. acs.org

Enzyme Inhibition Assays: Many phenothiazines are known to interact with specific enzymes. HTS assays can be designed to measure the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. acs.org

Phototoxicity and Photostability Assays: Given that some phenothiazines can induce photosensitivity, in vitro assays are used to evaluate this property. These can include tests for photohemolysis of red blood cells or phototoxicity in cultured skin cells (fibroblasts) upon exposure to UVA light. nih.gov

Cellular Process Modulation: Screening can focus on complex cellular pathways like necroptosis, a form of programmed cell death. nih.gov Assays may measure the release of lactate (B86563) dehydrogenase (LDH) or the uptake of propidium (B1200493) iodide in cell lines treated with the phenothiazine derivatives to assess membrane integrity and cell death. nih.gov

Antioxidant Activity Assays: The ability of phenothiazine derivatives to scavenge free radicals can be rapidly assessed using HTS-compatible methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide, and hydrogen peroxide radical scavenging assays. researchgate.net

The data generated from these HTS campaigns are crucial for building robust structure-activity relationship models. By correlating the structural modifications across the library with the observed biological activity, medicinal chemists can identify the key chemical features required for potency and selectivity, guiding the design of next-generation analogues of this compound.

Research Findings: Synthesis and In Vitro Screening of Phenothiazine Libraries

The following tables summarize representative findings from the combinatorial synthesis and in vitro screening of phenothiazine libraries, highlighting the structural diversity and the corresponding biological activities identified through high-throughput methods.

Table 1: Examples of Synthesized Phenothiazine Analogue Libraries

| Library Type | Core Scaffold | Points of Diversity (R-groups) | Representative Synthesis Method |

|---|---|---|---|

| Phenothiazine-10-carboxamides | Phenothiazine | Varied amine substituents on the N-10 acyl group. | Acylation of the phenothiazine nitrogen followed by amidation with a library of amines. acs.org |

| N-10 Substituted Phenothiazines | Phenothiazine | Alkyl or aryl groups at the N-10 position. | N-alkylation or N-arylation reactions (e.g., Buchwald-Hartwig coupling). enamine.net |

| Ring-Substituted Phenothiazines | 2-Substituted Phenothiazine | Variations at the C-2 position (e.g., -Cl, -CF3) and the N-10 side chain. | Multi-step synthesis starting from substituted diphenylamines. nih.gov |

| Phenothiazine-Triazoles | Phenothiazine linked to a 1,2,4-triazole (B32235) ring | Substitutions on the triazole ring system. | Multi-step synthesis involving condensation with various aldehydes. researchgate.net |

Table 2: High-Throughput In Vitro Screening Data for Selected Phenothiazine Derivatives

| Compound | Structural Class / Key Features | In Vitro Assay | Result | Reference |

|---|---|---|---|---|

| Thioridazine | N-10 alkylpiperidine side chain | Antimicrobial Susceptibility (Mean MIC) | Active against tested aerobic and anaerobic bacteria. | nih.gov |

| Chlorpromazine | N-10 aliphatic amine chain, 2-chloro substituent | Antimicrobial Susceptibility (Mean MIC) | Active against tested aerobic and anaerobic bacteria. | nih.gov |

| Trifluoperazine | N-10 piperazine side chain, 2-trifluoromethyl substituent | Cytotoxicity (Liver Cancer Cells) | High cytotoxicity against Hep3B and SkHep1 cell lines. | acs.org |

| Perphenazine | N-10 piperazineethanol side chain, 2-chloro substituent | Phototoxicity (Murine Fibroblasts) | Induced phototoxicity under UVA irradiation. | nih.gov |

| Fluphenazine | N-10 piperazineethanol side chain, 2-trifluoromethyl substituent | Photohemolysis (Mouse Erythrocytes) | Induced photohemolysis under UVA irradiation. | nih.gov |

| Compound 6d | Phenothiazine-triazole with electron-releasing group | Antioxidant (DPPH Scavenging) | Potent antioxidant activity. | researchgate.net |

| Compound 6e | Phenothiazine-triazole with electron-releasing group | Antioxidant (DPPH Scavenging) | Potent antioxidant activity. | researchgate.net |

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| Chlorpromazine |

| Fluphenazine |

| Perphenazine |

| Propidium Iodide |

| Thioridazine |

Advanced Analytical Methodologies and Instrumentation in Phenothiazine Research

Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis

Chromatography is a cornerstone for the separation and analysis of phenothiazine (B1677639) compounds. It allows for the isolation of individual components from a mixture, which is essential for purity assessment and quantitative analysis. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenothiazine derivatives due to its versatility in handling non-volatile and thermally labile compounds. researchgate.net Method development for a compound like 1-Phenothiazin-10-ylnonan-1-one involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common approach for phenothiazines. researchgate.netmdpi.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Adjusting the pH of the mobile phase can significantly influence the retention and selectivity of ionizable phenothiazine derivatives. nih.gov UV detection is frequently employed, with the wavelength set to a maximum absorbance of the phenothiazine chromophore, typically around 250-254 nm. researchgate.netnih.gov

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, precision (intraday and interday), accuracy, limit of detection (LOD), and limit of quantitation (LOQ). For instance, a developed HPLC method for selected phenothiazines demonstrated linearity in the concentration range of 0.1-25 µg/mL with a relative standard deviation of less than 6%. nih.gov Another study on the determination of phenothiazine derivatives by high-performance thin-layer chromatography (HPTLC), an alternative to HPLC, reported excellent calibration curves (r > 0.999), good precision (RSD values: 0.95-2.53%), and satisfactory recovery values (101.1-102.8%). nih.gov

Table 1: Representative HPLC Conditions for Phenothiazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol/Phosphate Buffer | researchgate.net |

| Flow Rate | 0.9 - 1.0 mL/min | researchgate.net |

| Detection | UV at 250-254 nm | researchgate.netnih.gov |

| Temperature | Ambient | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While many phenothiazine derivatives have high boiling points, GC-MS methods have been successfully developed for their analysis. oup.comoup.com The high sensitivity and specificity of the mass spectrometer make it an excellent detector for identifying and quantifying trace amounts of these compounds. nih.gov

A significant challenge in the GC analysis of phenothiazines is their potential for thermal decomposition in the hot injector or column. nih.gov Therefore, optimizing GC conditions, such as using a highly inert system and minimizing the analysis temperature, is crucial. nih.gov For some phenothiazines, derivatization may be necessary to increase their volatility and thermal stability. However, many can be analyzed in their underivatized form. researchgate.net

The choice of the GC column is critical for achieving good separation. Columns with a non-polar stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., SE-30), are often used. oup.com The mass spectrometer provides detailed structural information, confirming the identity of the separated compounds based on their unique mass spectra. researchgate.net

Table 2: Typical GC-MS Parameters for Phenothiazine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., HP-17) | researchgate.net |

| Carrier Gas | Helium | nih.gov |

| Injector Temperature | 250-280 °C | nih.gov |

| Oven Program | Temperature gradient (e.g., 150 °C to 300 °C) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Detector | Mass Spectrometer (Scan or SIM mode) | nih.gov |

Hyphenated Techniques for Comprehensive Structural and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for the detailed analysis of complex samples. ajpaonline.comsaspublishers.comnih.gov For phenothiazine research, the combination of liquid or gas chromatography with tandem mass spectrometry (MS/MS) is particularly valuable. researchgate.netslideshare.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drugs and their metabolites in biological matrices. researchsolutions.com The technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com This is crucial for trace analysis, where analytes are present at very low concentrations. researchsolutions.com

In LC-MS/MS, the mass spectrometer performs two stages of mass analysis. The first stage (MS1) isolates the protonated molecule or molecular ion ([M+H]+) of the target compound. This precursor ion is then fragmented, and the second stage (MS2) analyzes the resulting product ions. This process provides a highly specific fragmentation pattern that serves as a structural fingerprint for the compound, enabling confident identification. researchsolutions.com

This methodology is instrumental in metabolic studies of phenothiazines. For instance, LC-MS/MS can be used to identify metabolites formed through reactions like S-oxidation, N-dealkylation, and hydroxylation. mdpi.comnih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection of metabolites at picogram-per-milliliter levels in biological fluids. researchsolutions.com

Table 3: Example of LC-MS/MS Transitions for Phenothiazine Metabolite Identification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Chlorpromazine | 319.1 | 86.1 | Positive ESI | researchsolutions.com |

| Fluphenazine | 438.2 | 141.1 | Positive ESI | researchsolutions.com |

| Perazine | 340.2 | 99.1 | Positive ESI | researchsolutions.com |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to conventional GC-MS, making it particularly useful for targeted analysis in complex matrices. chromatographyonline.com The most common mode of operation for targeted quantification is Multiple Reaction Monitoring (MRM). chromatographyonline.com

In an MRM experiment, the first mass analyzer is set to transmit only the precursor ion of the target analyte. This ion is then fragmented in a collision cell, and the second mass analyzer is set to monitor only a specific, characteristic product ion. chromatographyonline.com This highly specific transition from precursor to product ion significantly reduces background noise and matrix interference, leading to lower detection limits and more reliable quantification. chromatographyonline.com

For a compound like this compound, a targeted GC-MS/MS method would involve identifying a stable precursor ion and one or more intense, specific product ions. This would allow for its highly selective detection even in the presence of co-eluting impurities or matrix components. The development of such methods is invaluable for forensic toxicology and quality control applications where unambiguous identification and precise quantification are paramount. chromatographyonline.com

Table 4: Principle of Multiple Reaction Monitoring (MRM) for a Hypothetical Phenothiazine Derivative

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Transition Use | Reference |

|---|---|---|---|---|

| Phenothiazine Derivative | Specific m/z | Specific m/z 1 | Quantification | chromatographyonline.com |

| Specific m/z 2 | Confirmation |

Electrochemical Characterization of Phenothiazine Redox Properties

The electrochemical behavior of phenothiazines is a defining characteristic of this class of compounds, stemming from the electron-rich nature of the heterocyclic ring system. nih.gov Techniques like cyclic voltammetry are employed to investigate the redox properties of these molecules. capes.gov.br

Phenothiazines typically undergo a reversible one-electron oxidation to form a stable cation radical. nih.govcdnsciencepub.com The potential at which this oxidation occurs is a key parameter that can be influenced by the substituents on the phenothiazine core. nih.govnih.gov For example, electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups increase it.

The study of these redox properties is important for several reasons. It provides insight into the electronic structure of the molecule and can be relevant to its mechanism of action and metabolism. nih.gov Furthermore, the reversible redox behavior of phenothiazines has led to their investigation as redox mediators and as materials for electronic applications. nih.govacs.orgrsc.org The electrochemical oxidation of phenothiazine itself has been shown to be a one-electron, diffusion-controlled process. cdnsciencepub.com

Table 5: Oxidation Potentials of Selected Phenothiazine Derivatives

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Technique | Reference |

|---|---|---|---|

| Promazine | 0.62 | Cyclic Voltammetry | nih.gov |

| Chlorpromazine | 0.67 | Cyclic Voltammetry | nih.gov |

| Trifluoperazine | 0.74 | Cyclic Voltammetry | nih.gov |

| Phenothiazine | ~0.5 (vs. SCE) | Cyclic Voltammetry | capes.gov.br |

Cyclic Voltammetry for Redox Potential Determination

Currently, there are no published studies detailing the cyclic voltammetry of this compound. This technique would be essential to determine the oxidation and reduction potentials of the molecule. For phenothiazine derivatives, cyclic voltammetry typically reveals at least one reversible one-electron oxidation, corresponding to the formation of a stable radical cation. The potential at which this occurs is highly sensitive to the electronic effects of the substituent at the 10-position. The electron-withdrawing nature of the nonanoyl group (-C(O)(CH₂)₇CH₃) would be expected to influence the ease of oxidation of the phenothiazine nucleus.

A hypothetical data table for such an investigation would include:

| Parameter | Expected Data |

| First Oxidation Potential (Epa1) | V vs. reference electrode |

| First Reduction Potential (Epc1) | V vs. reference electrode |

| Half-wave Potential (E₁/₂) | V |

| Peak Separation (ΔEp) | mV |

| Anodic to Cathodic Peak Current Ratio (Ipa/Ipc) | ~1 for reversible process |

This table represents a template for data that would be generated from future cyclic voltammetry experiments on this compound.

Spectroelectrochemical Studies for Electron Transfer Mechanisms

No spectroelectrochemical studies for this compound have been reported. This powerful technique combines electrochemistry with spectroscopy (typically UV-Vis-NIR) to observe the spectral changes that occur as a compound is oxidized or reduced. For a phenothiazine derivative, this would allow for the direct observation of the formation of the radical cation, which typically exhibits strong absorption bands in the visible region. Such a study would confirm the electron transfer mechanism, determine the stability of the generated radical species, and identify any subsequent chemical reactions.

Advanced Photophysical and Spectroscopic Characterization Techniques for Electronic Structure Research

Detailed photophysical and spectroscopic data for this compound are absent from the scientific literature. Advanced techniques such as steady-state and time-resolved fluorescence and phosphorescence spectroscopy, coupled with computational studies, are critical for understanding the electronic structure. These methods provide information on absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes. The acyl substituent on the phenothiazine nitrogen is known to influence these properties, often affecting the energy of the excited states and the rates of intersystem crossing.

A summary of prospective photophysical data would be organized as follows:

| Parameter | Expected Data |

| Absorption Maximum (λ_abs) | nm |

| Molar Absorptivity (ε) | M⁻¹cm⁻¹ |

| Fluorescence Emission Maximum (λ_em) | nm |

| Fluorescence Quantum Yield (Φ_f) | Value |

| Fluorescence Lifetime (τ_f) | ns |

| Phosphorescence Emission Maximum (λ_ph) | nm |

This table outlines key photophysical parameters that would be the subject of future research into the electronic structure of this compound.

Prospective Academic Applications and Future Research Trajectories

Theoretical Exploration of 1-Phenothiazin-10-ylnonan-1-one in Materials Science

The inherent electronic properties of the phenothiazine (B1677639) nucleus make it a compelling building block for advanced materials. The long alkyl chain and the ketone group in this compound introduce additional functionalities that could be exploited in various materials science applications.

Considerations for Organic Electronics and Conductive Polymers

Phenothiazine and its derivatives are well-regarded for their electron-donating nature and non-planar, butterfly-like structure, which can suppress intermolecular aggregation. rsc.org These properties are highly desirable in the field of organic electronics. The incorporation of this compound into polymeric structures could lead to the development of novel conductive polymers. nih.govresearchgate.net The long alkyl chain could influence the solubility and processing of these polymers, while the phenothiazine core would provide the necessary redox activity for charge transport. nih.gov Theoretical studies could model the impact of the nonanoyl chain on the polymer's morphology and electronic properties, such as its highest occupied molecular orbital (HOMO) energy levels, which are crucial for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). rsc.org

Furthermore, the development of phenothiazine-based polymers as electrode materials for next-generation batteries is an active area of research. nih.govacs.org Phenothiazine exhibits reversible redox processes at relatively high potentials, making it suitable as a p-type redox-active group. nih.govacs.org The nonanoyl group in this compound could be theoretically investigated for its role in influencing the stability and cycling performance of such battery materials. nih.gov

Design of Redox-Active Probes and Sensors

The electrochemical properties of phenothiazine derivatives make them excellent candidates for the development of redox-active probes and sensors. rsc.orgresearchgate.net The phenothiazine core can undergo reversible oxidation, leading to a change in its optical and electronic properties. rsc.orgrsc.org This change can be harnessed to detect the presence of specific analytes. The long alkyl chain of this compound could be functionalized to introduce specific recognition sites for target molecules, leading to highly selective sensors. For instance, fluorescent sensors based on phenothiazine have been developed for the detection of ions like cyanide. nih.govmdpi.com Theoretical modeling could aid in the rational design of such probes by predicting the binding interactions between the modified phenothiazine derivative and the target analyte, as well as the resulting changes in the electronic structure and spectroscopic properties.

Elucidation of Novel Mechanistic Paradigms for Phenothiazine-Based Compounds in Cellular Systems

Phenothiazines are known to exhibit a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic effects. frontiersin.orgacs.org More recently, their potential as anticancer agents has garnered significant attention. nih.govresearchgate.net The specific mechanisms through which phenothiazine derivatives exert their cellular effects are multifaceted and often involve interactions with multiple cellular targets. frontiersin.orgnih.gov

Future research on this compound could focus on unraveling its precise mechanisms of action in cellular systems. The presence of the long lipophilic nonanoyl chain could significantly influence its membrane permeability and interactions with cellular membranes, potentially leading to novel mechanisms of cytotoxicity in cancer cells. nih.gov Studies have shown that phenothiazines can disrupt membrane integrity and modulate signaling pathways involved in cancer progression. frontiersin.orgnih.gov Investigating how the structure of this compound influences these processes could provide valuable insights for the development of new therapeutic strategies. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, will be crucial in this endeavor. nih.govpnas.orgslideshare.netslideshare.net

Development of Innovative Synthetic Routes for Structurally Complex Phenothiazine Derivatives

The synthesis of phenothiazine derivatives can be challenging, and the development of new, efficient synthetic methodologies is an ongoing area of research. acs.orgresearchgate.netnih.gov While general methods for the synthesis of phenothiazines exist, the introduction of specific functionalities, such as the long alkyl ketone chain in this compound, may require the development of novel synthetic strategies. nih.gov

Future research could focus on creating more efficient and versatile synthetic routes to access a wider range of structurally complex phenothiazine derivatives. This could involve exploring new catalytic systems, reaction conditions, and starting materials. acs.org For example, the synthesis of phenothiazine-10-carboxamides has been achieved through the reaction of phenothiazin-10-yl acyl chlorides with various amines. acs.orgnih.gov Similar strategies could be adapted and optimized for the synthesis of ketones like this compound.

Emerging Methodologies in the Design and Discovery of Phenothiazine-Based Research Tools

The discovery of new bioactive compounds often relies on the screening of large chemical libraries. The development of high-throughput screening methods and in silico target discovery analyses can significantly accelerate this process. acs.org For phenothiazine derivatives, these approaches can help identify novel compounds with specific biological activities and elucidate their potential molecular targets. acs.orgnih.gov

Emerging methodologies in drug design, such as molecular hybridization, which combines two or more pharmacophores, could be applied to this compound. nih.govmdpi.com By combining the phenothiazine core with other bioactive scaffolds, it may be possible to create hybrid molecules with enhanced efficacy and novel mechanisms of action. nih.govmdpi.com For instance, phenothiazine has been hybridized with pyrazole (B372694) and dithiocarbamate (B8719985) moieties to generate compounds with anticancer and other biological activities. nih.govmdpi.com

Identification of Unexplored Biological Targets and Pathways for Fundamental Mechanistic Investigation

While phenothiazines are known to interact with a variety of receptors and enzymes, there are likely many unexplored biological targets and pathways that are modulated by these compounds. nih.govresearchgate.net The unique structure of this compound, with its long alkyl chain, may lead to interactions with novel biological targets that have not been previously associated with phenothiazine derivatives.

Future research should aim to identify these unexplored targets and pathways. This could involve proteomic and genomic approaches to identify proteins and genes whose expression or activity is altered in the presence of this compound. Such studies could reveal novel therapeutic opportunities and provide a deeper understanding of the fundamental biological processes that are modulated by this class of compounds. For example, studies have suggested that phenothiazines can modulate pathways involved in angiogenesis and oxidative stress. nih.gov Further investigation into the effects of this compound on these and other cellular pathways is warranted.

Academic Challenges and Strategic Directions in Contemporary Phenothiazine Research

The exploration of phenothiazine derivatives, including the specific compound this compound, is a field ripe with potential for novel therapeutic applications. However, the journey from synthesis to clinical relevance is fraught with academic challenges that necessitate strategic and innovative research approaches. The unique structural attributes of this compound, particularly its long N-acyl chain, present both distinct opportunities and hurdles within the broader landscape of phenothiazine research.

A primary challenge in contemporary phenothiazine research is overcoming the non-selective nature of many of these compounds. researchgate.net Phenothiazine derivatives are known to interact with a wide array of receptors and cellular targets, which can lead to a broad spectrum of biological activities but also undesirable side effects. researchgate.netresearchgate.net For a compound like this compound, a critical academic hurdle is to meticulously delineate its target profile and understand the structure-activity relationships (SAR) that govern its interactions. The nine-carbon chain terminating in a ketone is a significant deviation from the classic aminoalkyl side chains of traditional antipsychotic phenothiazines, suggesting a potentially different pharmacological profile that requires thorough investigation. youtube.com

Another significant academic challenge lies in the synthesis of novel and diverse phenothiazine derivatives. While foundational synthetic routes for the phenothiazine core are well-established, the development of efficient and selective methods for introducing a wide variety of substituents, such as the nonan-1-one group at the N-10 position, remains an active area of research. nih.govrsc.org The synthesis of analogues of this compound with variations in the acyl chain length, branching, or the introduction of other functional groups is crucial for a comprehensive SAR study. nih.gov

To navigate these challenges, several strategic directions are being pursued in modern phenothiazine research. A key strategy is the increasing reliance on in silico and computational modeling to guide the design and prioritization of new derivatives. acs.orgnih.gov For this compound, computational approaches can predict its binding affinity to various targets, assess its pharmacokinetic properties, and help to rationalize its observed biological activities. researchgate.net This can significantly streamline the research process by focusing synthetic efforts on compounds with the most promising predicted profiles.

Molecular hybridization represents another pivotal strategic direction. nih.gov This approach involves combining the phenothiazine scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. nih.govnih.gov For instance, the ketone functionality in this compound could serve as a handle for conjugation with other bioactive moieties, leading to the development of agents with dual modes of action or improved target selectivity.